N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide
Description
N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide is a substituted acetamide featuring a phenyl ring with methyl, nitro, and trifluoromethyl groups at the 2-, 4-, and 5-positions, respectively. This structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The nitro group (-NO₂) and trifluoromethyl (-CF₃) substituents are electron-withdrawing, influencing reactivity and interaction with biological targets, while the methyl group (-CH₃) provides moderate steric bulk .
Properties
Molecular Formula |
C10H9F3N2O3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
N-[2-methyl-4-nitro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H9F3N2O3/c1-5-3-9(15(17)18)7(10(11,12)13)4-8(5)14-6(2)16/h3-4H,1-2H3,(H,14,16) |
InChI Key |
KNGCKUJZGUKFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide typically involves the acylation of 2-methyl-4-nitro-5-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
- Reduction of the nitro group yields N-(2-Methyl-4-amino-5-(trifluoromethyl)phenyl)acetamide.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in 2-Methyl-4-nitro-5-(trifluoromethyl)aniline and acetic acid .
Scientific Research Applications
N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are known to enhance the biological activity of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-nitro-5-(trifluoromethyl)phenyl)acetamide and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
N-(4-Fluoro-2-nitro-5-(trifluoromethyl)phenyl)acetamide
- Structure : Differs by replacing the 2-methyl group with fluorine.
- Impact : Fluorine’s electronegativity enhances polarity and metabolic stability compared to the methyl group. This substitution may alter solubility and binding affinity in biological systems .
N-(2-Methoxy-4-nitrophenyl)acetamide
- Structure : Contains a methoxy (-OCH₃) group at the 2-position instead of methyl and lacks the trifluoromethyl group.
- Impact : The methoxy group is electron-donating, opposing the nitro group’s electron-withdrawing effect. This reduces electrophilicity and may limit applications in reactions requiring electron-deficient aromatic systems .
2-Chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin)
Functional Group Modifications
Triazole- and Sulfanyl-Containing Analogues
- Example : 2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide ().
- Impact : The triazole-sulfanyl moiety introduces heterocyclic complexity, enhancing interactions with enzymes (e.g., antifungal targets). However, increased molecular weight may reduce bioavailability compared to the simpler phenylacetamide structure .
Benzothiazole Derivatives
- Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ().
- Microwave-assisted synthesis (89.3 mg yield, 19%) suggests scalability challenges compared to conventional methods for the target compound .
Melting Points and Stability
Data Tables
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
